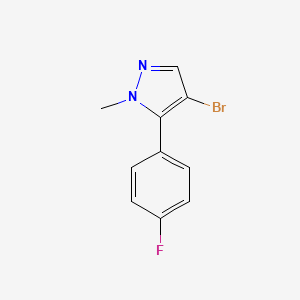

4-bromo-5-(4-fluorophenyl)-1-methyl-1H-pyrazole

Description

4-Bromo-5-(4-fluorophenyl)-1-methyl-1H-pyrazole is a halogenated pyrazole derivative characterized by a bromine atom at position 4, a 4-fluorophenyl group at position 5, and a methyl group at position 1. This compound is synthesized via bromination of 3-(4-fluorophenyl)pyrazole, achieving a high yield of 92% under optimized conditions . Analytical characterization includes GC-MS (m/z 384, M⁺) and elemental analysis (C: 50.15%, H: 2.38%, N: 7.25%), confirming its molecular formula (C₁₀H₉BrFN₂, MW ≈ 256.1 g/mol) . Its structural features and synthetic efficiency make it a valuable intermediate for pharmaceutical and materials science research.

Properties

Molecular Formula |

C10H8BrFN2 |

|---|---|

Molecular Weight |

255.09 g/mol |

IUPAC Name |

4-bromo-5-(4-fluorophenyl)-1-methylpyrazole |

InChI |

InChI=1S/C10H8BrFN2/c1-14-10(9(11)6-13-14)7-2-4-8(12)5-3-7/h2-6H,1H3 |

InChI Key |

ZLSUMIPHMMVBQO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)Br)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Key Data Table: Electrolysis Parameters

| Parameter | Value |

|---|---|

| Current | 10 mA |

| Solvent | DMSO/TFA (5:0.5 mL) |

| Reaction Time | 1.5 hours |

| Temperature | Room temperature |

| Yield (3j analogue) | 61% |

Ullmann-Type Cross-Coupling and Bromination

The RSC article (10.1039/d1ra00314c) details bromination and coupling strategies for pyrazolo[3,4-c]pyrazoles:

- Bromination :

- Reagent : N-Bromosuccinimide (NBS, 1.5 eq).

- Conditions : Microwave irradiation (150°C, 4 h).

- Yield : 69–92% for monobrominated products.

- Suzuki-Miyaura Coupling :

- Catalyst : Pd(PPh₃)₄, K₂CO₃.

- Conditions : Microwave (120°C, 30 min).

- Scope : Compatible with 4-fluorophenylboronic acid (yields >85%).

Optimization Table: Bromination Conditions

| Entry | NBS (eq) | Heating Method | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 1.0 | Microwave | 0.25 | 47 |

| 2 | 1.5 | Microwave | 4 | 92 |

| 5 | 1.5 | Conventional | 72 | 82 |

Purification and Characterization

- Recrystallization : Ethyl acetate/hexane mixtures achieve >99.5% purity.

- Analytical Data :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Halogenation-Coupling | High purity, scalable | Multi-step, harsh conditions | 64–88 |

| Electrochemical | Green chemistry, mild conditions | Limited substrate scope | 61 |

| Ullmann/Suzuki | Modular, diverse substituents | Requires Pd catalysts | 72–92 |

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-(4-fluorophenyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products: The major products formed from these reactions include various substituted pyrazoles, alcohols, and ketones, depending on the specific reaction pathway .

Scientific Research Applications

4-Bromo-5-(4-fluorophenyl)-1-methyl-1H-pyrazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-5-(4-fluorophenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Halogen substitution significantly impacts crystal packing and isostructurality:

- Isostructural Chloro/Bromo Derivatives (Compounds 4 and 5): 4-(4-Chlorophenyl) and 4-(4-fluorophenyl) analogs exhibit identical crystal structures despite differing halogens (Cl vs. Br). Adjustments in van der Waals radii (Cl: 1.75 Å, Br: 1.85 Å) minimally affect packing, emphasizing the role of non-covalent interactions in maintaining isostructurality .

- Steric Effects of 4-Fluorophenyl Groups: Substituents at the meso position induce nonplanar conformations in porphyrin analogs due to steric repulsion, a phenomenon also relevant to pyrazole derivatives with bulky aryl groups .

Table 2: Crystallographic Features of Halogenated Pyrazoles

Spectroscopic and Analytical Data

- NMR and IR Profiles : Methylation of pyrazole precursors (e.g., 4-bromo-1-phenyl-1H-pyrazol-3-ol) generates distinct ¹H NMR signals for methyl groups (δ ≈ 3.3–3.5 ppm) and aromatic protons (δ ≈ 7.0–8.0 ppm) .

- Mass Spectrometry : The target compound shows a molecular ion peak at m/z 384 (M⁺), while analogs like 4-bromo-1-phenylpyrazole exhibit fragmentation patterns dominated by bromine loss (m/z 304) .

Biological Activity

4-Bromo-5-(4-fluorophenyl)-1-methyl-1H-pyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a unique structural configuration that may enhance its interactions with biological targets, leading to various therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-bromo-5-(4-fluorophenyl)-1-methyl-1H-pyrazole is with a molecular weight of approximately 253.10 g/mol. Its structure features a bromine atom at the 4-position and a fluorophenyl group at the 5-position of the pyrazole ring, along with a methyl group at the 1-position. This configuration is crucial for its biological activity and interaction with various enzymes and receptors.

Biological Activity Overview

Research indicates that pyrazole derivatives, including 4-bromo-5-(4-fluorophenyl)-1-methyl-1H-pyrazole, exhibit significant biological activities such as:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit the growth of various pathogens. For instance, compounds similar to 4-bromo-5-(4-fluorophenyl)-1-methyl-1H-pyrazole demonstrated minimum inhibitory concentrations (MIC) as low as to against Staphylococcus aureus and Staphylococcus epidermidis .

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), Hep-2 (laryngeal cancer), and A549 (lung cancer). For example, related compounds exhibited IC50 values ranging from to .

- Anti-inflammatory Effects : Pyrazole derivatives have shown promising anti-inflammatory properties by inhibiting key inflammatory mediators such as TNF-α and IL-6. Some studies reported up to inhibition of these mediators at specific concentrations .

The mechanism of action for 4-bromo-5-(4-fluorophenyl)-1-methyl-1H-pyrazole involves several biochemical pathways:

- Enzyme Interaction : The compound is hypothesized to interact with various enzymes through nucleophilic substitution or free radical reactions, potentially influencing cellular processes such as oxidative phosphorylation .

- Binding Affinity : Molecular docking studies suggest that this compound can effectively bind to specific protein targets, modulating their activity and enhancing its therapeutic potential .

Comparative Analysis with Related Compounds

A comparative analysis of related pyrazole derivatives reveals insights into their structural features and biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole | Bromine at position 4, fluorophenyl at position 3 | Potential use in radiotracer development |

| 3-(4-Fluorophenyl)-pyrazole | Lacks bromination; only fluorophenyl substitution | Simpler structure; used in herbicidal applications |

| 5-(3-Fluorophenyl)-pyrazole | No bromine; focuses on fluorophenyl substitution | Different biological activity profile |

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of multiple pyrazole derivatives against common pathogens, identifying several compounds with significant bactericidal effects .

- Cancer Therapeutics : Research on the anticancer properties of pyrazoles revealed that certain derivatives could induce apoptosis in cancer cells while sparing normal cells, showcasing their potential for targeted therapy .

- Inflammation Models : In vivo studies demonstrated that specific pyrazole compounds could reduce inflammation in animal models significantly, suggesting their utility in treating inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for 4-bromo-5-(4-fluorophenyl)-1-methyl-1H-pyrazole, and how are intermediates characterized?

The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-diketones or α,β-unsaturated ketones. For example, intermediates like ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate can be hydrolyzed under basic conditions to yield carboxylic acid derivatives, which are then brominated . Key characterization methods include:

- NMR spectroscopy for tracking substituent introduction (e.g., bromine at C4, fluorophenyl at C5).

- IR spectroscopy to confirm functional groups (e.g., C=O stretches in intermediates).

- Elemental analysis for purity validation.

Q. How is X-ray crystallography employed to resolve the stereoelectronic properties of pyrazole derivatives?

Single-crystal X-ray diffraction is critical for determining bond angles, dihedral angles between aromatic rings, and non-covalent interactions (e.g., C–H···π, π–π stacking). For example, in structurally analogous compounds, the pyrazole ring forms dihedral angles of 3.29°–74.91° with substituents like bromophenyl groups, influencing electronic delocalization . Data collection parameters (e.g., orthorhombic P222 symmetry, a = 11.3476 Å) are optimized using software like CrysAlis PRO .

Advanced Research Questions

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

Discrepancies between NMR/IR predictions and experimental data often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Mitigation approaches include:

- Variable-temperature NMR to identify tautomeric equilibria in solution .

- DFT calculations (e.g., B3LYP/6-311++G(d,p)) to compare theoretical and experimental vibrational frequencies .

- Multi-technique validation (e.g., combining X-ray, HRMS, and 2D NMR) .

Q. How can reaction yields be optimized for halogenated pyrazole derivatives under scale-up conditions?

Key methodologies include:

- Microwave-assisted synthesis to reduce reaction times (e.g., cyclization at 120°C using PCl as a catalyst) .

- Flow chemistry for continuous processing of intermediates like α,β-unsaturated ketones .

- Purification via column chromatography with gradient elution (e.g., silica gel, ethyl acetate/hexane) .

Q. What computational models predict the biological activity of 4-bromo-5-(4-fluorophenyl)-1-methyl-1H-pyrazole analogs?

- Molecular docking (e.g., AutoDock Vina) to assess binding affinity with targets like carbonic anhydrase II (PDB ID: 3HS4) .

- QSAR studies correlating substituent electronic parameters (Hammett σ values) with IC data for antimicrobial or antitubulin activity .

Methodological Challenges

Q. How are regioselectivity issues managed during bromination of the pyrazole core?

Bromination at C4 is achieved using NBS (N-bromosuccinimide) in DMF under inert atmospheres. Regioselectivity is confirmed via:

- NOE NMR experiments to verify substituent proximity.

- Crystallographic comparison of brominated vs. non-brominated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.